
5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. This compound is characterized by the presence of a chloro group, an ethyl group, a nitro group, and a trifluoromethyl group attached to the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the pyrazole ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of the chloro group using a halogenating agent like thionyl chloride or phosphorus pentachloride.
Alkylation: Introduction of the ethyl group through an alkylation reaction using an alkyl halide such as ethyl bromide in the presence of a base like potassium carbonate.
Trifluoromethylation: Introduction of the trifluoromethyl group using a trifluoromethylating agent such as trifluoromethyl iodide or a reagent like Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chloro group.
Applications De Recherche Scientifique
5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like the nitro and trifluoromethyl groups can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1-ethyl-4-nitro-3-methyl-1H-pyrazole: Similar structure but lacks the trifluoromethyl group.
5-Chloro-1-ethyl-4-nitro-3-(difluoromethyl)-1H-pyrazole: Similar structure but has a difluoromethyl group instead of a trifluoromethyl group.
5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of the trifluoromethyl group in 5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole imparts unique electronic and steric properties, influencing its reactivity and potential applications. This makes it distinct from other similar compounds and valuable for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C6H5ClF3N3O2 |
|---|---|
Poids moléculaire |
243.57 g/mol |
Nom IUPAC |
5-chloro-1-ethyl-4-nitro-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H5ClF3N3O2/c1-2-12-5(7)3(13(14)15)4(11-12)6(8,9)10/h2H2,1H3 |
Clé InChI |
JLCDZDURWYCMSU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


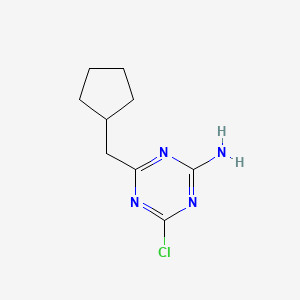
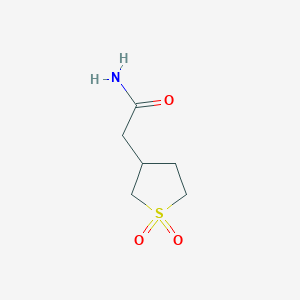
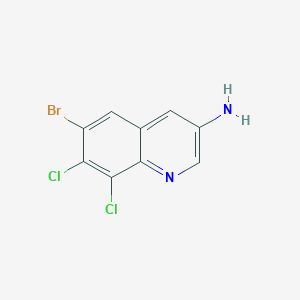
![2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13201116.png)
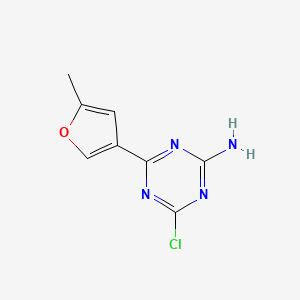
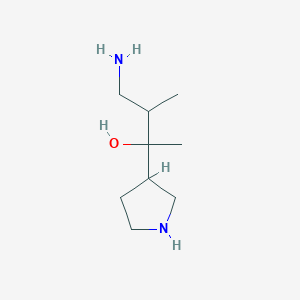



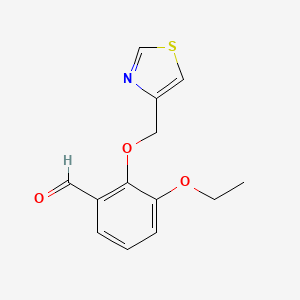
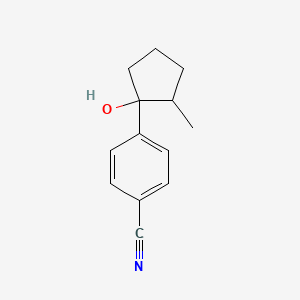
![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
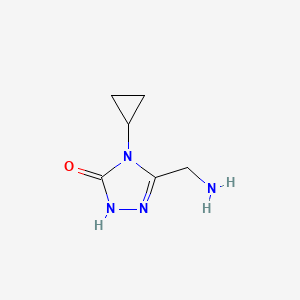
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)
